molecular formula C61H88N18O16 B1662877 Goserelin acetate CAS No. 145781-92-6

Goserelin acetate

Cat. No. B1662877
M. Wt: 1329.5 g/mol
InChI Key: IKDXDQDKCZPQSZ-JHYYTBFNSA-N
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Description

Goserelin acetate is a synthetic superagonist nonapeptide analogue of GnRH (gonadotropin-releasing hormone) that possesses greater potency than the natural hormone . It is used to treat breast cancer and prostate cancer by reducing secretion of gonadotropins from the pituitary .


Synthesis Analysis

Goserelin Acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide, gonadorelin. It is obtained by chemical synthesis and is available as an acetate salt . The synthesis of Goserelin involves a combination of solid-phase synthesis and post-assembly solution phase synthesis .


Molecular Structure Analysis

Goserelin Acetate has a molecular formula of C59H84N18O14 . It is a synthetic nonapeptide analog of the hypothalmic decapeptide, gonadorelin .


Chemical Reactions Analysis

Goserelin Acetate is a synthetic nonapeptide analog of the hypothalmic decapeptide, gonadorelin. It is obtained by chemical synthesis and is available as an acetate salt . It acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation .


Physical And Chemical Properties Analysis

Goserelin acetate is a synthetic decapaptide, which is a potent analog of LHRH (luteinizing hormone-releasing hormone) . It is obtained by chemical synthesis and is available as an acetate salt .

Safety And Hazards

Goserelin acetate may damage fertility or the unborn child . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Goserelin acetate is being studied for its potential use in combination with luteinizing hormone-releasing hormone analogues (LHRHas) such as goserelin . Preliminary results from Phase II combination trials in the advanced breast cancer setting have been promising .

Relevant Papers

  • A study titled “Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats” discussed the sustained-release profile of goserelin, and exerted a continuous efficacy in vivo in animal models .
  • Another study titled “Goserelin Acetate with or without Antiandrogen or Estrogen in the Treatment of Patients with Advanced Prostate Cancer: A Multicenter, Randomized, Controlled Trial in Japan” discussed the use of Goserelin Acetate in the treatment of patients with advanced prostate cancer .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046736
Record name Goserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Goserelin acetate

CAS RN

145781-92-6
Record name Goserelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GOSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,500
Citations
SC Thorpe, S Azmatullah, GJ Fellows, JC Gingell… - European …, 1996 - karger.com
… between goserelin acetate alone and cyproterone acetate alone, in favour of goserelin acetate (… reactions and hot flushes in patients receiving goserelin acetate. It is concluded that total …
Number of citations: 94 karger.com
P Fernandez del Moral, GA Dijkman, FMJ Debruyne… - 1996 - repository.ubn.ru.nl
… To compare the pharmacodynamics and tolerability ofthe new goserelin acetate 10.8-mg … 10.8-mg goserelin acetate depot every 12 weeks or the 3.6-mg goserelin acetate depot every 4 …
Number of citations: 29 repository.ubn.ru.nl
KS Moghissi, WD Schlaff, DL Olive, MA Skinner, H Yin - Fertility and sterility, 1998 - Elsevier
… In one study, there was no difference in efficacy between goserelin acetate (Zoladex) and goserelin plus an HRT regimen of low-dose transdermal 17β-estradiol (25-μg patches …
Number of citations: 146 www.sciencedirect.com
Sarosdy, Schellhammer, Soloway, Vogelzang… - BJU …, 1999 - Wiley Online Library
Objective To determine the endocrine effects, efficacy and tolerability of a 10.8‐mg depot formulation of Zoladex ™ (goserelin acetate, Zeneca Pharmaceuticals, Wilmington, Delaware, …
PF del Moral, GA Dijkman, FMJ Debruyne, WPJ Witjes… - Urology, 1996 - Elsevier
… and tolerability of the new goserelin acetate 10.6mg depot with the 3.6-mg depot in patients … -mg goserelin acetate depot every 12 weeks or the 3.6-mg goserelin acetate depot every 4 …
Number of citations: 12 www.sciencedirect.com
JA ROCK, JA TRUGLIA, RJ CAPLAN… - Obstetrics & …, 1993 - journals.lww.com
Objective: To compare the efficacy, endocrine effects, and safety of Zoladex (goserelin acetate) and danazol in the treatment of premenopausal women with endometriosis in a …
Number of citations: 117 journals.lww.com
T Kotake, M Usami, H Akaza, K Koiso… - Japanese Journal of …, 1999 - academic.oup.com
… goserelin acetate alone, 23.4 months for goserelin acetate plus long-term CMA, 36.4 months for goserelin acetate plus short-term CMA and 36.2 months for goserelin acetate plus short-…
Number of citations: 52 academic.oup.com
RF Asbury, VL Brunetto, RB Lee, G Reid… - American journal of …, 2002 - journals.lww.com
… goserelin acetate has minimal activity in patients with metastatic endometrial cancer. The response rate to goserelin acetate … Leuprolide is a different drug from goserelin acetate, but has …
Number of citations: 95 journals.lww.com
BR Goldspiel, DR Kohler - Dicp, 1991 - journals.sagepub.com
… Goserelin acetate implant contains goserelin acetate dispersed in a matrix of D,L-Iactic and glycolic acids copolymer. Hydrolysis of the copolymer material provides continuous release …
Number of citations: 30 journals.sagepub.com
LJ Denis, JLC De Moura, A Bono, R Sylvester… - Urology, 1993 - Elsevier
… We selected goserelin acetate depot because of better bioavailability compared to the available intranasal spray or subcutaneous daily injections.8 Flutamide was the antiandrogen …
Number of citations: 281 www.sciencedirect.com

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